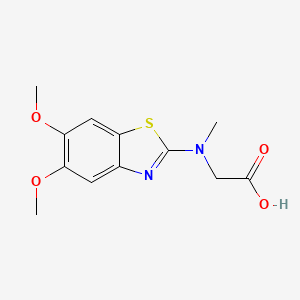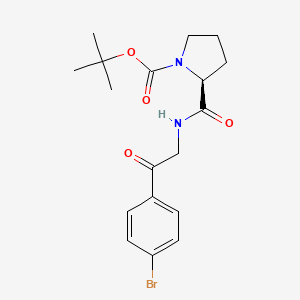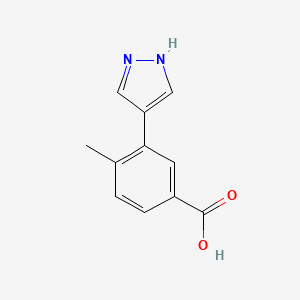![molecular formula C6H12Cl2N2S B1396375 Chlorhydrate de méthyl[(4-méthyl-1,3-thiazol-5-yl)méthyl]amine CAS No. 1332528-67-2](/img/structure/B1396375.png)
Chlorhydrate de méthyl[(4-méthyl-1,3-thiazol-5-yl)méthyl]amine
Vue d'ensemble
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to have diverse biological activities .
Synthesis Analysis
The synthesis of thiazole compounds often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with a thioamide . The exact method can vary depending on the specific substituents on the thiazole ring.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the InChI code for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, is 1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 .Chemical Reactions Analysis
Thiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the molecular weight of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is 142.22 .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés thiazoliques, y compris la méthyl[(4-méthyl-1,3-thiazol-5-yl)méthyl]amine, sont reconnus pour leurs propriétés antimicrobiennes. Ils sont connus pour être efficaces contre une variété de souches bactériennes, notamment Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi . Ce composé pourrait être utilisé dans le développement de nouveaux agents antimicrobiens pouvant servir d'alternatives aux antibiotiques traditionnels, en particulier face à la résistance croissante aux antibiotiques.
Applications anticancéreuses
Le cycle thiazolique est une caractéristique commune de nombreux médicaments anticancéreux en raison de sa capacité à interagir avec diverses cibles biologiques. Les dérivés de la méthyl[(4-méthyl-1,3-thiazol-5-yl)méthyl]amine peuvent être synthétisés et modifiés pour améliorer leurs activités antitumorales et cytotoxiques . La recherche dans ce domaine pourrait conduire au développement de nouvelles thérapies contre le cancer avec une efficacité accrue et des effets secondaires réduits.
Utilisations analgésiques et anti-inflammatoires
Les composés contenant le groupement thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Le chlorhydrate de méthyl[(4-méthyl-1,3-thiazol-5-yl)méthyl]amine pourrait être incorporé dans la conception de nouveaux médicaments contre la douleur offrant une alternative aux opioïdes et aux anti-inflammatoires non stéroïdiens (AINS), potentiellement avec moins d'effets secondaires.
Recherche antivirale
Les dérivés thiazoliques ont été étudiés pour leurs propriétés antivirales, en particulier contre le VIH et d'autres virus . Le this compound pourrait être un ingrédient clé dans la synthèse de nouveaux médicaments antiviraux qui pourraient contribuer au traitement des infections virales.
Propriétés neuroprotectrices
Le potentiel neuroprotecteur des composés thiazoliques est un autre domaine de recherche prometteur. Ces composés peuvent jouer un rôle dans la synthèse des neurotransmetteurs et avoir des implications dans le traitement des maladies neurodégénératives . Le this compound pourrait être utilisé pour développer des médicaments qui protègent le tissu nerveux et améliorent les fonctions cognitives.
Activité antidiabétique
Les dérivés thiazoliques ont été associés à une activité antidiabétique, offrant une nouvelle voie pour le traitement du diabète . Le composé en question pourrait être étudié pour son potentiel à réguler la glycémie et à fournir une nouvelle stratégie pour la gestion du diabète.
Effets antioxydants
Les propriétés antioxydantes des dérivés thiazoliques en font des candidats pour lutter contre les affections liées au stress oxydatif . Le this compound pourrait être utilisé dans le développement de compléments ou de médicaments visant à réduire les dommages oxydatifs dans les cellules.
Applications hépatoprotectrices
Les composés thiazoliques ont montré des activités hépatoprotectrices, suggérant leur utilisation dans le traitement des maladies du foie . La recherche sur le this compound pourrait conduire à de nouvelles thérapies qui aident à la protection et à la régénération du tissu hépatique.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Biochemical Pathways
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Given the reported analgesic and anti-inflammatory activities of certain thiazole derivatives , it is possible that this compound may have similar effects.
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for a similar compound, N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, indicates that it is dangerous and can cause skin irritation, serious eye damage, and respiratory irritation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, thiazoles are known to interact with neurotransmitters such as acetylcholine, influencing nervous system functions . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules.
Cellular Effects
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the activation of specific signaling pathways and the regulation of genes involved in cell cycle control and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves several key interactions at the molecular level. It binds to biomolecules such as DNA and enzymes, leading to enzyme inhibition or activation. For instance, thiazole derivatives can inhibit topoisomerase II, resulting in DNA damage and cell death . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to these compounds can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, toxic or adverse effects may be observed. For example, thiazole derivatives have been reported to cause cytotoxicity and organ damage at high concentrations . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Thiazole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives may be transported across cell membranes by specific transporters or accumulate in certain tissues due to binding to cellular components . These interactions can affect the compound’s localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, thiazole derivatives can localize to the nucleus, where they interact with DNA and nuclear proteins . This localization is crucial for their role in modulating gene expression and cellular processes.
Propriétés
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGEKKNFIAQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)


![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)
![2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1396305.png)
![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)


![5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1396312.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
